molecular formula C15H23ClN2O B2874697 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine CAS No. 931375-44-9

1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine

Cat. No. B2874697
CAS RN: 931375-44-9
M. Wt: 282.81
InChI Key: RFWAILQBKBAFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine, also known as Varenicline, is a medication used to help people quit smoking. It was approved by the FDA in 2006 and has since become a popular treatment option for smokers looking to quit. However, beyond its clinical use, Varenicline has also been the subject of scientific research, particularly in the field of neuroscience, due to its unique mechanism of action.

Mechanism of Action

1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine works by selectively binding to and activating alpha4beta2 nicotinic acetylcholine receptors in the brain. This activation leads to the release of dopamine, a neurotransmitter associated with reward and pleasure. By mimicking the effects of nicotine in the brain, 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine can help reduce the cravings and withdrawal symptoms associated with smoking cessation.
Biochemical and Physiological Effects:
In addition to its effects on the reward pathway in the brain, 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system. Additionally, 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine has been shown to have anti-inflammatory effects, which may be beneficial for a range of medical conditions.

Advantages and Limitations for Lab Experiments

1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine has several advantages for use in lab experiments. For example, it has a well-defined mechanism of action and can be easily synthesized in the lab. Additionally, it has been extensively studied in both animals and humans, making it a well-established tool for research. However, there are also limitations to its use, particularly in terms of its selectivity for alpha4beta2 nicotinic acetylcholine receptors. This selectivity may limit its usefulness for studying other types of receptors or neurotransmitters in the brain.

Future Directions

There are several potential future directions for research on 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine. One area of interest is its potential use in the treatment of other addictive disorders, such as alcohol or opioid addiction. Additionally, there is interest in exploring the effects of 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine on other neurotransmitter systems in the brain, such as the glutamate or GABA systems. Finally, there is interest in developing new compounds that are similar to 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine but have improved selectivity or efficacy for specific types of receptors or neurotransmitters.

Synthesis Methods

1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine is synthesized through a multi-step process that involves the reaction of 5-chloro-2-ethoxyaniline with piperidine and formaldehyde. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine.

Scientific Research Applications

1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine has been the subject of extensive scientific research, particularly in the field of neuroscience. This is due to its ability to selectively activate nicotinic acetylcholine receptors in the brain, which are involved in the reward pathway associated with nicotine addiction. By activating these receptors, 1-(5-chloro-2-ethoxyphenyl)-N-(piperidin-4-ylmethyl)methanamine can help reduce the cravings and withdrawal symptoms associated with smoking cessation.

properties

IUPAC Name

N-[(5-chloro-2-ethoxyphenyl)methyl]-1-piperidin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O/c1-2-19-15-4-3-14(16)9-13(15)11-18-10-12-5-7-17-8-6-12/h3-4,9,12,17-18H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWAILQBKBAFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CNCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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